5-Bromo-2-(diethoxymethyl)-3H-imidazo[4,5-b]pyrazine
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Description
The compound "5-Bromo-2-(diethoxymethyl)-3H-imidazo[4,5-b]pyrazine" is a brominated heterocyclic molecule that belongs to the class of imidazo[4,5-b]pyrazines. These compounds are known for their diverse biological activities and are used as scaffolds in drug development due to their pharmacological properties . The presence of a bromine atom and diethoxymethyl group in the molecule suggests potential reactivity that could be exploited in synthetic chemistry for the development of new compounds with biological relevance.
Synthesis Analysis
The synthesis of imidazo[4,5-b]pyrazine derivatives typically involves the reaction of appropriate precursors under conditions that promote cyclization. For instance, methods have been developed based on the reaction of hydrazine hydrate with substituted pyridines to yield various imidazo[4,5-b]pyrazine derivatives . Similarly, brominated trihalomethylenones have been used as precursors in the synthesis of pyrazole derivatives, which could be related to the synthesis of imidazo[4,5-b]pyrazine compounds . Although the exact synthesis of 5-Bromo-2-(diethoxymethyl)-3H-imidazo[4,5-b]pyrazine is not detailed in the provided papers, these methods offer insights into possible synthetic routes.
Molecular Structure Analysis
The molecular structure of imidazo[4,5-b]pyrazine derivatives is characterized by a fused bicyclic ring system that can undergo various chemical modifications. Electrophilic bromination and nucleophilic substitution are common reactions that these compounds can participate in, as evidenced by the reactivity of the parent imidazo[1,2-a] pyrazine . The presence of substituents such as the diethoxymethyl group can influence the reactivity and electronic properties of the molecule, potentially leading to unique chemical behavior.
Chemical Reactions Analysis
Imidazo[4,5-b]pyrazine derivatives are versatile in their chemical reactivity. They can undergo nucleophilic substitution reactions, as seen with the perchloro derivative of imidazo[1,2-a] pyrazine . The bromine atom in 5-Bromo-2-(diethoxymethyl)-3H-imidazo[4,5-b]pyrazine is likely to be a reactive site for further functionalization. For example, the brominated precursors in related compounds have been used to synthesize azidomethyl and aminomethyl derivatives through nucleophilic substitution and reduction reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[4,5-b]pyrazine derivatives are influenced by their molecular structure and substituents. These compounds typically exhibit planar conformations, which can lead to unique stacking arrangements in the solid state, as observed in related heterocyclic compounds . The electronic properties, such as donor-acceptor interactions, can also be affected by the nature of the substituents, which in turn can impact the compound's solubility, stability, and reactivity.
Scientific Research Applications
Synthesis and Chemical Properties
5-Bromo-2-(diethoxymethyl)-3H-imidazo[4,5-b]pyrazine is a compound that finds utility in the synthesis of various heterocyclic compounds. For instance, the synthesis of imidazo[1,2-a]pyrazine derivatives has been reported, where compounds demonstrated activities such as uterine relaxation and anti-bronchospastic properties in vitro and in vivo. This indicates the potential of 5-Bromo-2-(diethoxymethyl)-3H-imidazo[4,5-b]pyrazine derivatives in medical chemistry, particularly in the development of drugs with specific physiological effects (Sablayrolles et al., 1984).
Utility in Heterocyclic Compound Synthesis
The compound also serves as a precursor in the synthesis of diverse pyrazole derivatives. Research has shown that brominated precursors like 5-Bromo-2-(diethoxymethyl)-3H-imidazo[4,5-b]pyrazine can be used to synthesize 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles through cyclocondensation reactions, demonstrating the compound's versatility in creating pharmacologically relevant structures with potential applications in drug development (Martins et al., 2013).
Role in Pharmacology
In pharmacological research, derivatives of 5-Bromo-2-(diethoxymethyl)-3H-imidazo[4,5-b]pyrazine have been explored for their potential biological activities. For instance, compounds synthesized from this chemical have been examined for their activities as amplifiers of phleomycin, demonstrating the potential therapeutic applications of its derivatives in enhancing the efficacy of existing drugs (Barlin & Ireland, 1984).
properties
IUPAC Name |
5-bromo-2-(diethoxymethyl)-3H-imidazo[4,5-b]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN4O2/c1-3-16-10(17-4-2)9-14-7-8(15-9)13-6(11)5-12-7/h5,10H,3-4H2,1-2H3,(H,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXRILLAIBVQLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=NC2=NC=C(N=C2N1)Br)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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